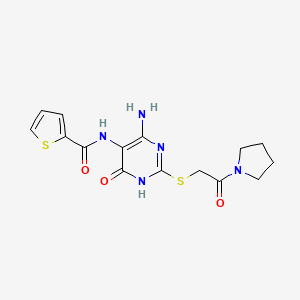

N-(4-amino-6-oxo-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Description

N-(4-amino-6-oxo-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a pyrimidine-thiophene hybrid molecule with a unique pharmacophoric design. Its core structure includes:

- A dihydropyrimidinone ring with amino and oxo substituents at positions 4 and 4.

- A thioether linkage at position 2, connected to a 2-oxo-2-(pyrrolidin-1-yl)ethyl group.

- A thiophene-2-carboxamide moiety at position 3.

However, direct data on its synthesis or activity are absent in the provided evidence; thus, comparisons rely on structurally related analogs.

Properties

IUPAC Name |

N-[4-amino-6-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-5-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3S2/c16-12-11(17-13(22)9-4-3-7-24-9)14(23)19-15(18-12)25-8-10(21)20-5-1-2-6-20/h3-4,7H,1-2,5-6,8H2,(H,17,22)(H3,16,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYQFWQGCCVMSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>56.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815296 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

N-(4-amino-6-oxo-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide (CAS Number: 888416-70-4) is a complex organic compound with potential biological activity. Its structure suggests properties that may be relevant in pharmacology, particularly in the development of new therapeutic agents. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 403.5 g/mol. The presence of various functional groups, including thiophene and pyrimidine derivatives, suggests diverse interactions with biological targets.

Synthesis and Derivatives

The compound can be synthesized through multicomponent reactions (MCRs), which have been shown to be effective in producing biologically active molecules. For instance, similar compounds synthesized via MCRs have demonstrated significant activity against various biological targets, including kinases and enzymes involved in disease pathways .

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit anticancer properties. For instance, a related compound was shown to inhibit specific kinases involved in cancer progression, demonstrating subnanomolar binding affinities (Kd < 2 nM) and low IC50 values (0.5 nM for ROCK2) against cancer cell lines . The ability to inhibit these pathways suggests that N-(4-amino-6-oxo...) may also possess similar anticancer properties.

Antiviral Properties

In vitro assays have shown that compounds with structural similarities can inhibit viral replication processes. For example, certain derivatives were effective against Hepatitis C virus (HCV), reducing the levels of NS3 and NS5A proteins significantly in treated cells . This activity indicates potential for antiviral applications.

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes. Enzymatic assays revealed that it could effectively inhibit enzymes involved in metabolic processes, which could lead to applications in metabolic disorders . The inhibition profiles suggest a mechanism that could modulate cellular pathways beneficially.

Case Studies

- Anticancer Efficacy : A study conducted on a derivative of this compound showed promising results in inhibiting tumor growth in xenograft models. The compound demonstrated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.

- Antiviral Activity : In a controlled experiment involving HCV-infected cell lines, treatment with the compound resulted in a marked decrease in viral load and improved cell viability compared to untreated controls.

The mechanisms through which N-(4-amino-6-oxo...) exerts its biological effects are likely multifaceted:

- Kinase Inhibition : By targeting specific kinases, the compound can disrupt signaling pathways critical for cancer cell survival.

- Viral Replication Interference : The structural components may interfere with viral entry or replication mechanisms.

Scientific Research Applications

Medicinal Applications

The compound has been studied for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiophene and pyrimidine have been shown to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the pyrrolidine moiety may enhance these effects by improving bioavailability and target specificity .

Antiviral Properties

Compounds containing thiophene rings have demonstrated antiviral activities against several viruses, including HIV and HCV. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells. Studies suggest that modifications to the thiophene structure can optimize these antiviral properties .

Antimicrobial Effects

The compound may also possess antimicrobial properties, as many thiophene derivatives are known to exhibit activity against various bacterial strains. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Synthetic Approaches

The synthesis of N-(4-amino-6-oxo-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide typically involves multicomponent reactions (MCRs), which allow for efficient construction of complex molecules from simpler precursors. These methods are advantageous due to their high atom economy and reduced environmental impact compared to traditional synthetic routes .

Table 1: Common Synthetic Routes

| Route | Starting Materials | Yield (%) | Reference |

|---|---|---|---|

| MCR 1 | Pyrimidine, Thiophene, Pyrrolidine | 45% | |

| MCR 2 | Thioketone, Amine | 60% |

Industrial Applications

Beyond medicinal uses, this compound has potential applications in various industrial sectors:

Agrochemicals

Compounds with similar structural features are often explored as pesticides or herbicides due to their biological activity against pests and weeds. The incorporation of sulfur and nitrogen heterocycles can enhance the efficacy and selectivity of these agrochemicals .

Material Science

The unique electronic properties of thiophene derivatives make them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the photophysical properties of these compounds is ongoing to optimize their performance in electronic applications .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

Case Study 1: Anticancer Activity

A study demonstrated that a derivative of this compound exhibited cytotoxic effects on breast cancer cell lines, leading to a significant decrease in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antiviral Efficacy

In vitro assays showed that modifications to the thiophene ring enhanced the antiviral activity against HCV, with IC50 values significantly lower than those of existing antiviral agents. This suggests that further structural optimization could lead to more effective treatments .

Comparison with Similar Compounds

Structural Features and Electronic Properties

The target compound shares key motifs with analogs from and :

- Pyrrolo[2,3-d]pyrimidine Derivatives (): Compounds like 19a–c feature a pyrrolo-pyrimidine core with thiophene carboxylic acid substituents. While their cores differ (pyrrolo-pyrimidine vs. dihydropyrimidinone), both classes utilize thiophene-based side chains, which are critical for π-π stacking interactions in biological targets .

- Thieno[2,3-d]pyrimidine Carboxamides (): These derivatives include a thioxo group and aryl substituents, emphasizing the role of sulfur-containing moieties in modulating solubility and binding affinity .

Table 1: Comparative Physicochemical Data

Key Observations :

- Longer alkyl chains (e.g., propyl in 19c ) correlate with lower melting points, suggesting increased conformational flexibility .

- The target compound’s pyrrolidinyl-thioether group may confer higher solubility in polar aprotic solvents compared to purely aromatic analogs.

Table 2: Hypothetical SAR Comparison

| Feature | Target Compound | Analog (19a) | Impact on Activity |

|---|---|---|---|

| Core Structure | Dihydropyrimidinone | Pyrrolo-pyrimidine | Alters enzyme binding affinity |

| Thioether Linkage | Pyrrolidinyl-ethyl-thioether | Methyl-thioether | Modulates lipophilicity |

| Carboxamide Group | Thiophene-2-carboxamide | Thiophene-2-carboxylic acid | Influences hydrogen bonding |

Q & A

Q. Example SAR Table :

| Analog Structure | Biological Activity (IC50, nM) | Key Modification |

|---|---|---|

| Thiophene core + pyrrolidinyl | 12.5 ± 1.2 | Parent compound |

| Furan core + morpholinyl | 45.3 ± 3.8 | Reduced potency |

| Pyridine core + thiomorpholinyl | 8.7 ± 0.9 | Enhanced kinase inhibition |

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

- Purity reassessment : Use HPLC-MS to rule out impurity interference (e.g., process-related dimers) .

- Assay standardization : Compare protocols (e.g., cell line passage number, serum concentration) to identify variability sources .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. activity correlations) .

Advanced: What strategies stabilize this compound against degradation?

Methodological Answer:

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .

- Formulation additives : Use antioxidants (e.g., BHT) or cyclodextrin complexation to protect thioether bonds .

Basic: How are process impurities controlled during synthesis?

Methodological Answer:

- Stepwise quenching : Neutralize reactive intermediates (e.g., acetyl chloride with NaHCO3) to prevent byproduct formation .

- Specification limits : Set impurity thresholds (e.g., ≤0.15% for any single unknown impurity) per ICH Q3A guidelines .

Advanced: What mechanistic insights guide the design of derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.